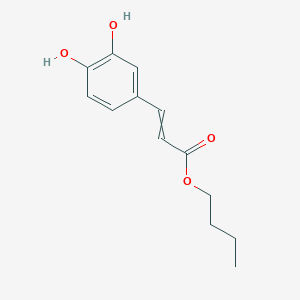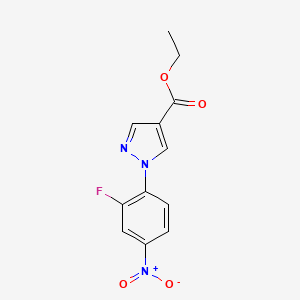
3-Fluoro-2,6-dimethoxy-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2,6-dimethoxy-5-nitropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-2,6-dimethoxy-5-nitropyridine involves several steps. One common method is the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Further modifications, such as methoxylation and nitration, can lead to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
3-Fluoro-2,6-dimethoxy-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Common reagents used in these reactions include tetrabutylammonium fluoride for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2,6-dimethoxy-5-nitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Agrochemicals: Its derivatives may have applications as pesticides or herbicides.
Proteomics Research: It is used as a specialty product in proteomics research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2,6-dimethoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine and nitro groups, which can form strong interactions with proteins and enzymes. The electron-withdrawing nature of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-2,6-dimethoxy-5-nitropyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-5-nitropyridine: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
3-Fluoro-2-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic effects from the fluorine, methoxy, and nitro groups, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H7FN2O4 |
|---|---|
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
3-fluoro-2,6-dimethoxy-5-nitropyridine |
InChI |
InChI=1S/C7H7FN2O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,1-2H3 |
InChI-Schlüssel |
HHJMIWKQEQKGAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=N1)OC)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


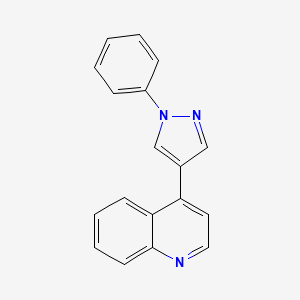
![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)
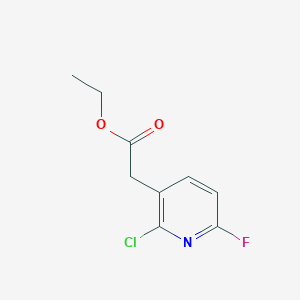
![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)
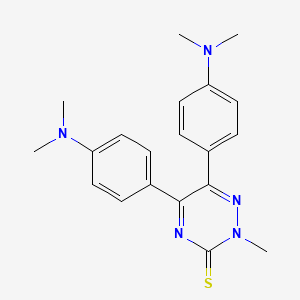
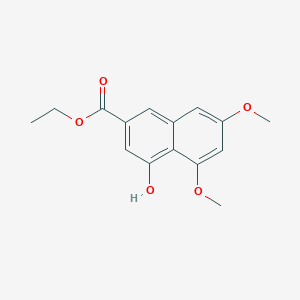
![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)
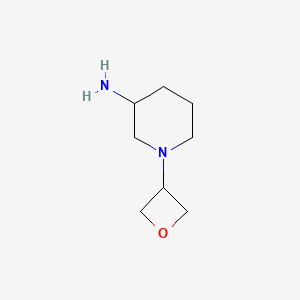
![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

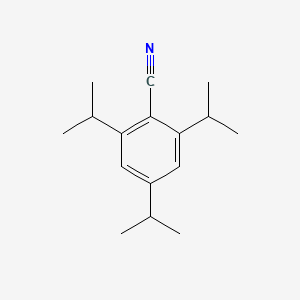
![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)
